molecular formula C21H18N2O2S2 B2628077 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide CAS No. 886960-51-6

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide

Cat. No. B2628077
CAS RN: 886960-51-6
M. Wt: 394.51
InChI Key: LHRPSEQMRRRHHD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a dimethylthiophen-2-yl group, and a phenoxyacetamide group . These groups are common in many organic compounds and can confer various properties to the molecule.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the benzo[d]thiazol-2-yl group might undergo reactions typical of aromatic compounds, while the phenoxyacetamide group might participate in reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a nitro substituent can influence the solid-state arrangement, absorption, and fluorescence properties of these compounds .

Scientific Research Applications

Biological Activity and Drug Development

a. Antimicrobial Agents: The compound’s benzothiazole moiety has been associated with antimicrobial activity. Researchers have investigated its potential as an antibacterial or antifungal agent. Understanding its mechanism of action and optimizing its structure could lead to novel antimicrobial drugs .

b. Anticancer Properties: Studies have explored the compound’s cytotoxic effects against cancer cell lines. Its unique structure may interfere with cancer cell growth, making it a subject of interest for further investigation .

c. Anti-Inflammatory and Antiviral Applications: The compound’s pharmacological potential extends to anti-inflammatory and antiviral activities. Researchers have evaluated its effects on inflammation pathways and its ability to inhibit viral replication .

Quantitative Structure-Activity Relationship (QSAR) Modeling

Researchers have used QSAR modeling to understand the relationship between the compound’s structure and its biological activity. By analyzing its chemical features, they aim to predict its behavior in biological systems and optimize its properties .

Crystallography and Supramolecular Chemistry

a. Crystal Structure Studies: Single-crystal X-ray diffraction studies have revealed the compound’s crystal structures. These investigations provide insights into its molecular arrangement, hydrogen bonding patterns, and intermolecular interactions.

b. Supramolecular Arrangements: The compound forms face-to-face π-π interactions and N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds. These interactions influence its crystal packing and stability. Understanding these supramolecular arrangements aids in designing new materials with desirable properties .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. For example, some benzothiazole derivatives have been found to have anti-tubercular activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and reactivity. For example, some benzothiazole derivatives can be hazardous and require careful handling .

Future Directions

The future research directions for this compound could include further investigation of its synthesis, characterization, and potential applications. For example, it could be interesting to explore its potential biological activities, given the known activities of some benzothiazole derivatives .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S2/c1-13-14(2)26-21(23-18(24)12-25-15-8-4-3-5-9-15)19(13)20-22-16-10-6-7-11-17(16)27-20/h3-11H,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRPSEQMRRRHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)COC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide

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